molecular formula C9H10ClNO2 B2762621 Methyl 2-amino-5-chloro-3-methylbenzoate CAS No. 79101-83-0

Methyl 2-amino-5-chloro-3-methylbenzoate

Cat. No. B2762621
CAS RN: 79101-83-0
M. Wt: 199.63
InChI Key: BOYQWVQNPIZDPU-UHFFFAOYSA-N
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Patent
US07528260B2

Procedure details

To a suspension of methyl 2-amino-5-chloro-3-methylbenzoate (i.e. the product of Example 2) (4.03 g, 20.2 mmol) in acetonitrile (12.4 g) was added a solution of methylamine (3.1 g, 0.10 mol) in ethylene glycol (12.4 g). The mixture was heated at 60° C. for 23 h, and then cooled to room temperature. Water (25 mL) was added dropwise, and the resulting slurry was cooled to 5° C. and stirred for 10 minutes at this temperature. The mixture was filtered, and the solids were washed with water (3×10 mL), and dried under nitrogen to afford the title compound as white needles, 3.43 g (85.5% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
12.4 g
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Yield
85.5%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]([CH3:12])=[CH:10][C:9]([Cl:13])=[CH:8][C:3]=1[C:4](OC)=[O:5].[CH3:14][NH2:15].O>C(#N)C.C(O)CO>[NH2:1][C:2]1[C:11]([CH3:12])=[CH:10][C:9]([Cl:13])=[CH:8][C:3]=1[C:4]([NH:15][CH3:14])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)OC)C=C(C=C1C)Cl
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
12.4 g
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
CN
Name
Quantity
12.4 g
Type
solvent
Smiles
C(CO)O
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 10 minutes at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the resulting slurry was cooled to 5° C.
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solids were washed with water (3×10 mL)
CUSTOM
Type
CUSTOM
Details
dried under nitrogen

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=C(C(=O)NC)C=C(C=C1C)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.